![molecular formula C13H16N4 B1465803 1-(3-phenyl-1H-pyrazol-5-yl)piperazine CAS No. 1511646-96-0](/img/structure/B1465803.png)
1-(3-phenyl-1H-pyrazol-5-yl)piperazine
Overview
Description
1-(3-Phenyl-1H-pyrazol-5-yl)piperazine is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Synthesis Analysis
The synthesis of 1-(3-phenyl-1H-pyrazol-5-yl)piperazine involves the use of 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine as starting materials. The process involves nucleophilic substitution and cyclization under acid catalysis . This method avoids the use of highly toxic or expensive reagents, has short reaction steps, good safety, and is suitable for large-scale industrial production .Molecular Structure Analysis
The structural formula of 1-(3-phenyl-1H-pyrazol-5-yl)piperazine is as follows: C14H18N4 . It has a wide range of applications in pharmaceutical chemistry and organic synthesis field, especially as a kind of important intermediate .Chemical Reactions Analysis
1-(3-Phenyl-1H-pyrazol-5-yl)piperazine is used as an intermediate to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines .Physical And Chemical Properties Analysis
1-(3-Phenyl-1H-pyrazol-5-yl)piperazine has a molecular weight of 242.32 . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Antidiabetic Agent Synthesis
“1-(3-phenyl-1H-pyrazol-5-yl)piperazine” is a key intermediate in the synthesis of Teneligliptin , a drug used for the treatment of type 2 diabetes . Teneligliptin functions as a dipeptidyl peptidase-4 inhibitor, increasing the levels of incretin hormones, which in turn stimulate insulin secretion and inhibit glucagon release.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules with multiple chiral centers. It’s used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines .
Pharmaceutical Chemistry
In pharmaceutical chemistry, “1-(3-phenyl-1H-pyrazol-5-yl)piperazine” is utilized as an intermediate in the development of various pharmacologically active molecules. Its role is crucial in the creation of compounds with potential therapeutic effects .
Supramolecular Chemistry
The structural motif of “1-(3-phenyl-1H-pyrazol-5-yl)piperazine” aids in the study of supramolecular structures and the understanding of how small structural changes affect the supramolecular environment .
Biological Activity Profiling
The pyrazole scaffold of this compound is associated with a wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . This makes it a valuable compound for biological activity profiling and drug discovery.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(5-phenyl-1H-pyrazol-3-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-2-4-11(5-3-1)12-10-13(16-15-12)17-8-6-14-7-9-17/h1-5,10,14H,6-9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIPBLYYBOIOEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NNC(=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-phenyl-1H-pyrazol-5-yl)piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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